molecular formula C26H27N5O2S B2427306 5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole CAS No. 1031989-03-3

5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole

Cat. No.: B2427306
CAS No.: 1031989-03-3
M. Wt: 473.6
InChI Key: LGZFOMRMQUJADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-(4-propan-2-yloxyphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S/c1-15(2)23-29-30-24-26(28-20-8-6-7-9-22(20)31(23)24)34-14-21-17(5)33-25(27-21)18-10-12-19(13-11-18)32-16(3)4/h6-13,15-16H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZFOMRMQUJADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole is a complex organic molecule with potential pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

  • A 1,2,4-triazole moiety.
  • A quinoxaline ring.
  • A sulfanyl group.
  • An oxazole ring.

This structural diversity contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing the quinoxaline scaffold exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines. In a study involving synthesized quinoxaline derivatives, several compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, suggesting effective antiproliferative activity .

Antimicrobial Activity

The triazole component is known for its antimicrobial properties. A review highlighted the pharmacological profile of 1,2,4-triazoles , noting their efficacy as antifungal and antibacterial agents. Compounds with this structure have been tested against a range of pathogens and have shown higher potency compared to traditional antibiotics .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : The quinoxaline derivatives may interact with DNA or RNA structures, disrupting cellular processes essential for cancer cell growth .

Case Studies

  • Anticancer Studies : A series of quinoxaline derivatives were synthesized and tested for their anticancer activity. The most active compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . These studies indicate the potential for developing new cancer therapies based on this scaffold.
  • Antimicrobial Efficacy : In a comparative study of various triazole derivatives, the compound demonstrated significant antibacterial activity against resistant strains of bacteria, including MRSA. The minimum inhibitory concentration (MIC) values were notably lower than those of established antibiotics like vancomycin .

Data Summary

Biological ActivityTargetIC50/MIC ValuesReferences
AnticancerHCT-1161.9 - 7.52 μg/mL
AntimicrobialMRSAMIC: 0.046 - 3.11 μM
Enzyme InhibitionPDE2Not specified

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated potent antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the quinoxaline structure in this compound may enhance its efficacy against resistant bacterial strains.

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. The compound's structural features may allow it to interact with cellular targets involved in cancer progression. A review on quinoxaline derivatives noted their potential as antitumor agents, suggesting that modifications to the triazole framework could yield compounds with improved activity against different cancer cell lines .

Enzyme Inhibition

The compound is also being explored for its ability to inhibit specific enzymes. For instance, certain triazole derivatives have been identified as phosphodiesterase (PDE) inhibitors, which are crucial in regulating various cellular processes . The unique structure of this compound may provide a novel approach to enzyme inhibition.

Anti-inflammatory Effects

Preliminary studies have suggested that triazole-containing compounds can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is beneficial . The potential for this compound to serve as an anti-inflammatory agent warrants further investigation.

Case Study 1: Antibacterial Efficacy

A series of synthesized triazole derivatives were tested for antibacterial activity against multiple pathogens. One derivative exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA, showcasing the potential of triazole hybrids in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In vitro studies on quinoxaline derivatives indicated that modifications to the triazole ring could enhance cytotoxicity against breast cancer cell lines. Compounds similar to the target structure showed IC50 values in the low micromolar range, suggesting significant anticancer potential .

Q & A

Q. What synthetic strategies are employed to construct the triazoloquinoxaline-oxazole hybrid scaffold?

The synthesis of analogous triazoloquinoxaline derivatives typically involves multi-step reactions. For example:

  • Cyclization reactions under reflux conditions in ethanol or toluene, using catalysts like sodium hydride, to form the triazole or oxazole rings .
  • Thioether linkage formation via nucleophilic substitution between a thiol-containing triazoloquinoxaline intermediate and a bromomethyl-oxazole precursor, often in polar aprotic solvents (e.g., DMF) .
  • Protecting group strategies (e.g., trityl groups for tetrazole intermediates) to ensure regioselectivity during coupling reactions . Key challenges include optimizing reaction time and temperature to avoid side products.

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation relies on a combination of:

  • Spectroscopic techniques :
  • ¹H/¹³C-NMR to verify substituent positions and connectivity .
  • IR spectroscopy to confirm functional groups (e.g., C=S stretching in thioether linkages) .
    • Elemental analysis (C, H, N, S) to validate purity and stoichiometry .
    • Mass spectrometry (LC-MS) for molecular weight confirmation and detection of fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening should focus on:

  • Antifungal activity : Microdilution assays against Candida albicans or Aspergillus species, given structural similarities to triazole antifungals targeting lanosterol 14α-demethylase (CYP51) .
  • Enzyme inhibition studies : Molecular docking against enzymes like CYP51 (PDB: 3LD6) to predict binding affinity and guide further testing .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Catalyst optimization : Replace sodium hydride with milder bases (e.g., K₂CO₃) in polar solvents like acetonitrile to enhance reproducibility .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
  • Purification techniques : Use flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .

Q. What computational methods are suitable for analyzing structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., CYP51). For example, the triazole ring may form hydrogen bonds with heme iron, while the oxazole moiety enhances hydrophobic interactions .
  • ADME prediction : SwissADME or QikProp to evaluate logP, bioavailability, and metabolic stability. Substituents like isopropyloxy groups may improve membrane permeability but reduce solubility .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further derivatization .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., oxidation of the isopropyl group) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Pharmacokinetic profiling : Monitor plasma concentration-time curves in rodent models to correlate exposure levels with efficacy .

Key Recommendations for Further Research

  • Explore click chemistry for modular derivatization of the oxazole ring .
  • Investigate synergistic effects with existing antifungals to combat resistance .
  • Conduct crystallography studies to resolve binding modes with target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.